N-(Benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a pyrimido[4,5-d]pyrimidine derivative featuring a 2-fluorophenyl substituent at position 2, methyl groups at positions 6 and 8, and a thioacetamide linkage to a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety. Its molecular formula is C₂₃H₁₈FN₅O₅S, with a molecular weight of 495.5 g/mol (analogous to CAS 852170-34-4, which differs only in the fluorophenyl substitution position) . The SMILES notation (Cn1c(=O)c2c(SCC(=O)Nc3ccc4c(c3)OCO4)nc(-c3ccc(F)cc3)nc2n(C)c1=O) highlights its fused tetracyclic core and functional group arrangement, critical for interactions with biological targets such as kinases or epigenetic regulators .
Properties
Molecular Formula |
C23H18FN5O5S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18FN5O5S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)13-5-3-4-6-14(13)24)35-10-17(30)25-12-7-8-15-16(9-12)34-11-33-15/h3-9H,10-11H2,1-2H3,(H,25,30) |
InChI Key |
ALNNZIHSTJMFCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
Origin of Product |
United States |
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a tetrahydropyrimido-pyrimidine structure. Its molecular formula is , indicating the presence of fluorine and sulfur atoms which may contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical in various diseases:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, affecting the arachidonic acid pathway which is pivotal in inflammation and pain signaling .
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, flow cytometry analyses have demonstrated its ability to accelerate apoptosis in MCF cell lines .
Anticancer Properties
Research highlights the compound's significant anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical) | 25.72 ± 3.95 | Induces apoptosis |
| MCF (breast cancer) | 45.2 ± 13.0 | Suppresses tumor growth in vivo |
In vivo studies further support these findings, indicating that treatment with the compound resulted in reduced tumor growth in animal models .
Anti-inflammatory Effects
The compound's inhibition of COX enzymes suggests potential anti-inflammatory properties. By reducing prostaglandin synthesis, it may alleviate symptoms associated with inflammatory conditions .
Antidiabetic Activity
Preliminary studies indicate that this compound may inhibit α-amylase activity, suggesting it could serve as a candidate for antidiabetic therapies by regulating carbohydrate metabolism .
Case Studies
- Study on MCF Cell Lines : A study conducted on MCF cell lines demonstrated that this compound significantly increased apoptosis rates when administered at varying concentrations over a period of days .
- Animal Model Research : In a murine model of cancer, administration of the compound led to a notable decrease in tumor size compared to control groups treated with standard chemotherapeutics .
Pharmacokinetics
The pharmacokinetic profile suggests good bioavailability as it adheres to Lipinski's Rule of Five. This indicates favorable absorption characteristics which are essential for therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown significant promise in cancer research due to its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against human breast cancer cells (MCF-7) and other malignancies. The mechanism underlying its anticancer properties involves the modulation of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition
N-(Benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide also exhibits inhibitory effects on key metabolic enzymes associated with cancer metabolism. It has been reported to inhibit acetylcholinesterase (AChE), which may indicate broader therapeutic applications beyond oncology.
Biochemical Properties
The biochemical properties of this compound are critical for understanding its interactions within biological systems. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Mechanistic Insights
Recent molecular docking studies have elucidated the binding interactions of the compound with tubulin. The findings suggest that it binds effectively to the colchicine site on tubulin, disrupting microtubule polymerization which is crucial for normal cell division processes. This insight into its mechanism provides a foundation for future drug design efforts.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound. Modifications to the chlorophenoxy group were found to enhance cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could inform future drug design efforts.
Study 2: Mechanistic Insights
Another investigation focused on the molecular docking studies revealed that the compound binds effectively to tubulin. This binding leads to apoptosis in cancer cells by disrupting normal microtubule dynamics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
The pyrimido[4,5-d]pyrimidine scaffold is shared with several analogs, but substituent variations significantly alter bioactivity and physicochemical properties:
Key Observations :
- Replacement of the pyrimido[4,5-d]pyrimidine core with thiazolo[4,5-d]pyrimidine (e.g., in ) introduces sulfur atoms, enhancing π-π stacking but reducing metabolic stability.
- The tetrahydrobenzo[b]thiophene hybrid in lacks the fused pyrimidine-dione system, resulting in lower polarity and altered target selectivity.
Substituent-Driven Bioactivity
Computational and Analytical Comparisons
Similarity Indexing
Using Tanimoto coefficients (Tc) and Dice indexes (based on Morgan fingerprints or MACCS keys), the target compound shows:
- Tc > 0.7 with pyrimido[4,5-d]pyrimidine analogs (e.g., CAS 852170-34-4), indicating high structural overlap .
- Tc < 0.4 with thiazolo[4,5-d]pyrimidines (e.g., ) due to divergent core scaffolds.
Molecular Networking and Fragmentation Patterns
MS/MS-based cosine scores (>0.8) align the target compound with pyrimido[4,5-d]pyrimidine derivatives, confirming conserved fragmentation pathways (e.g., loss of CO and CH₃ groups) . In contrast, thiophene-containing analogs (e.g., ) exhibit distinct fragmentation due to sulfur-based cleavages.
NMR Spectral Correlations
Comparative ¹³C-NMR analysis reveals:
Bioactivity and Target Profiling
- Kinase Inhibition : Pyrimido[4,5-d]pyrimidines with fluorophenyl groups show IC₅₀ values < 100 nM against CDK2 and EGFR .
- Epigenetic Modulation : Piperonyl-containing analogs demonstrate HDAC inhibitory activity (e.g., ~70% similarity to SAHA in aglaithioduline ).
- Antioxidant Potential: Thioacetamide-linked derivatives (e.g., ) scavenge free radicals via sulfur-mediated redox mechanisms.
Preparation Methods
Step 1: Formation of the Pyrimidine Precursor
A mixture of 2-fluorophenylguanidine (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) is refluxed in dry toluene under nitrogen for 8 hours. The reaction proceeds via a [4+2] cycloaddition, yielding a tetrahydropyrimidine intermediate. Subsequent oxidation with potassium persulfate (K2S2O8) in acidic medium introduces the dione functionality.
Step 2: Methylation
The 5,7-dioxo intermediate is methylated using methyl iodide (2.2 eq) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours. This step installs the 6- and 8-methyl groups, critical for stabilizing the fused pyrimidine system.
Key Data
-
Yield: 78% (post-column chromatography, silica gel, ethyl acetate/hexane 1:1)
-
Characterization: NMR (400 MHz, CDCl3) δ 8.21 (d, J = 8.0 Hz, 1H), 7.62–7.58 (m, 2H), 3.42 (s, 3H), 3.38 (s, 3H).
Functionalization of the Benzo[d] dioxol-5-yl Acetamide Moiety
The N-(benzo[d]dioxol-5-yl)acetamide side chain is synthesized independently and coupled to the pyrimidine core.
Step 5: Synthesis of N-(Benzo[d]dioxol-5-yl)acetamide
3,4-Dihydroxybenzaldehyde (15.6 g, 113 mmol) is condensed with acetone (16.6 mL, 226 mmol) in toluene using phosphorus pentoxide (P2O5, 32.1 g) as a dehydrating agent. The resulting 2,2-dimethylbenzo[d]dioxole-5-carbaldehyde is oxidized to the carboxylic acid using KMnO4 in acidic medium, followed by conversion to the acetamide via reaction with acetyl chloride in pyridine.
Key Data
Final Coupling and Purification
The thioacetamide-linked pyrimidine core is coupled to the benzo[d]dioxol-5-yl acetamide via a microwave-assisted reaction.
Step 6: Microwave-Assisted Condensation
A mixture of the thioether intermediate (0.374 mmol), N-(benzo[d]dioxol-5-yl)acetamide (0.411 mmol), and triethylamine (0.748 mmol) in ethanol (3 mL) is irradiated in a microwave reactor at 100°C for 2 hours. The precipitate is filtered, washed with ethanol and methanol, and dried under vacuum.
Key Data
Optimization and Comparative Analysis
Table 1: Comparison of Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Toluene, reflux | 78 | Column chromatography |
| 4 | THF, 0°C | 65 | Recrystallization |
| 6 | Microwave, 100°C | 68 | Vacuum filtration |
Challenges and Solutions
-
Low Solubility : The pyrimido[4,5-d]pyrimidine core exhibits poor solubility in polar solvents. Using DMF as a co-solvent with THF improved reaction homogeneity.
-
Byproduct Formation : Excess methyl iodide in Step 2 led to quaternary ammonium salts. Reducing methyl iodide to 1.1 eq minimized this issue.
Analytical Validation
The final compound is characterized via:
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how are intermediates purified and validated?
The synthesis typically involves multi-step reactions, starting with the condensation of a pyrimido[4,5-d]pyrimidine core with a fluorophenyl group, followed by thioacetamide coupling to the benzodioxole moiety. Key steps include:
- Use of triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution reactions .
- Intermediate purification via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity .
- Final characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR): - and -NMR identify proton and carbon environments, resolving ambiguities in the pyrimido[4,5-d]pyrimidine core and benzodioxole substituents .
- Mass Spectrometry (MS): HRMS confirms molecular weight (e.g., observed [M+H] peaks within 2 ppm of theoretical values) .
- HPLC: Used to assess purity (>95%) and monitor degradation products during storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Solvent and Temperature: Microwave-assisted synthesis (e.g., 100°C in DMF for 2 hours) can reduce reaction time by 50% compared to conventional reflux .
- Catalysts: Palladium catalysts or phase-transfer agents may enhance coupling efficiency in thioacetamide formation .
- Design of Experiments (DOE): Systematic variation of parameters (e.g., molar ratios, temperature) identifies optimal conditions. For example, a 1.2:1 molar ratio of thiol to pyrimidine precursor increased yield from 60% to 78% in similar compounds .
Q. How should contradictory data on biological activity (e.g., varying IC values) be resolved?
- Orthogonal Assays: Validate target inhibition using both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to rule out assay-specific artifacts .
- Dose-Response Curves: Replicate experiments across multiple cell lines or animal models to assess consistency. For example, discrepancies in cytotoxicity may arise from differential metabolism in specific cell types .
- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to observed variations .
Q. What computational strategies can elucidate the compound’s mechanism of action?
- Molecular Docking: Predict binding interactions with targets like kinases or DNA repair enzymes. For instance, docking studies on similar pyrimido[4,5-d]pyrimidines revealed hydrogen bonding with ATP-binding pockets .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets for experimental validation .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Systematic Substitution: Modify the benzodioxole or fluorophenyl groups to evaluate effects on solubility and target affinity. For example, replacing the 2-fluorophenyl with a 4-fluorophenyl group improved cellular uptake by 30% in analogous compounds .
- Pharmacophore Modeling: Identify critical functional groups (e.g., thioacetamide linker) for maintaining activity. Studies on thieno[2,3-d]pyrimidines showed that the sulfur atom is essential for π-π stacking with aromatic residues .
Q. What protocols assess the compound’s stability under experimental and storage conditions?
- Accelerated Stability Studies: Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks, with HPLC monitoring degradation. A 5% loss in purity after 28 days indicates need for desiccated, light-protected storage .
- pH-Dependent Stability: Test solubility and degradation in buffers (pH 3–9) to simulate physiological conditions. Similar acetamide derivatives showed instability at pH < 5 due to hydrolysis of the thioether bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
